Nudifloramide-d3

Description

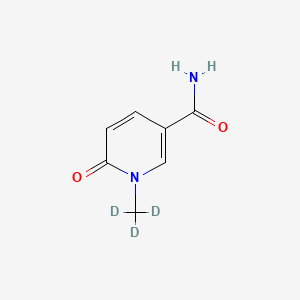

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSXXWTCJPCBC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858232 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207384-48-2 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Nudifloramide in Niacin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a terminal metabolite of nicotinamide, a primary form of niacin (Vitamin B3). While classically viewed as an excretory product, recent research has illuminated its distinct biological activity as a poly(ADP-ribose) polymerase (PARP) inhibitor. This technical guide provides an in-depth analysis of the role of Nudifloramide, not as a direct regulator of the core niacin-to-NAD+ biosynthetic pathways, but as a downstream metabolite with its own pharmacological implications. We will detail its position within the niacin metabolic cascade, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its study.

Niacin Metabolism and the Formation of Nudifloramide

Niacin and its derivatives are essential precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. The primary pathway for NAD+ synthesis from nicotinamide is the salvage pathway. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD+.

Excess nicotinamide is catabolized through a separate pathway to ensure cellular homeostasis. This catabolic process begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNAM to yield Nudifloramide (N-methyl-2-pyridone-5-carboxamide) and N-methyl-4-pyridone-3-carboxamide (4-Py).[1] Nudifloramide is then primarily excreted in the urine.[2]

The formation of Nudifloramide represents a terminal step in the catabolism of nicotinamide. Current scientific literature does not support a direct feedback mechanism by which Nudifloramide inhibits or activates the core enzymes of the NAD+ salvage pathway, such as NAMPT. Its primary characterized role is that of a PARP inhibitor.[3]

Signaling Pathway: Niacin Metabolism to Nudifloramide Formation

Caption: Niacin metabolism highlighting the NAD+ salvage pathway and the catabolic formation of Nudifloramide.

Nudifloramide as a PARP Inhibitor

The most significant characterized biological activity of Nudifloramide is its inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARPs are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways.

Quantitative Data

The inhibitory potency of Nudifloramide against PARP has been quantified and is summarized in the table below.

| Compound | Target | IC50 | Reference |

| Nudifloramide | PARP | 8 µM | [3] |

Table 1: Inhibitory concentration (IC50) of Nudifloramide against PARP.

Experimental Protocols

Quantification of Niacin Metabolites, including Nudifloramide

Accurate quantification of Nudifloramide and other niacin metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Objective: To quantify the levels of Nudifloramide in plasma or urine samples.

Materials:

-

HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Nudifloramide analytical standard

-

Internal standard (e.g., deuterated Nudifloramide)

-

Sample preparation reagents: methanol, perchloric acid (for protein precipitation)

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of Mobile Phase A.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using a gradient of Mobile Phase B.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for Nudifloramide and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of Nudifloramide in the samples by interpolating their peak area ratios from the standard curve.

-

Workflow Diagram: Quantification of Niacin Metabolites

Caption: Experimental workflow for the quantification of Nudifloramide in biological samples.

PARP Inhibition Assay

A common method to assess the inhibitory activity of compounds like Nudifloramide on PARP is a cell-free enzymatic assay. This can be a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Objective: To determine the IC50 value of Nudifloramide for PARP inhibition.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated microplate

-

Activated DNA (to stimulate PARP activity)

-

Biotinylated NAD+

-

Nudifloramide (or other test inhibitors)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Assay Setup:

-

To the wells of the histone-coated microplate, add the reaction buffer, activated DNA, and varying concentrations of Nudifloramide.

-

Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the PARP enzyme to all wells except the negative control.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the PARP-catalyzed transfer of biotinylated ADP-ribose to the histones.

-

-

Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose.

-

Wash the plate again to remove unbound conjugate.

-

Add the HRP substrate and incubate until a color develops.

-

-

Measurement and Analysis:

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of PARP inhibition for each concentration of Nudifloramide relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the Nudifloramide concentration and determine the IC50 value using non-linear regression analysis.

-

Workflow Diagram: PARP Inhibition Assay

Caption: Experimental workflow for determining the PARP inhibitory activity of Nudifloramide.

Conclusion and Future Directions

Nudifloramide is a terminal metabolite of nicotinamide, formed via a catabolic pathway that is distinct from the primary NAD+ salvage pathway. Its principal characterized role is that of a PARP inhibitor, with a moderate potency. There is currently no substantial evidence to suggest that Nudifloramide acts as a feedback regulator of the core niacin-to-NAD+ metabolic machinery.

For researchers and drug development professionals, Nudifloramide serves as an important biomarker of niacin intake and catabolism. Its accumulation in certain pathological states, such as chronic kidney disease, may have clinical implications due to its PARP inhibitory activity.[4] Future research should focus on elucidating the full spectrum of Nudifloramide's biological targets and its potential physiological and pathophysiological roles, particularly in conditions where its levels are elevated. Further investigation into its potential off-target effects and its contribution to the overall pharmacological profile of high-dose niacin supplementation is also warranted.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The age-related increase in N-methyl-2-pyridone-5-carboxamide (NAD catabolite) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

Nudifloramide: A Comprehensive Technical Guide to its Role as a Niacin Intake Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nudifloramide, chemically known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary terminal metabolite of niacin (Vitamin B3). Its quantification in biological matrices, particularly urine, serves as a reliable and sensitive indicator of niacin status. This technical guide provides an in-depth overview of Nudifloramide's biochemistry, its utility as a biomarker, detailed analytical methodologies for its quantification, and a summary of key quantitative data. Additionally, this document explores the metabolic pathways involving Nudifloramide and its emerging role as a uremic toxin, offering a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction: The Significance of Niacin and its Metabolites

Niacin is an essential water-soluble vitamin that, in its amide form nicotinamide, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are fundamental to over 400 enzymatic reactions, playing critical roles in cellular metabolism, energy production, and DNA repair[1]. Given the importance of niacin, accurate assessment of its nutritional status is crucial.

Direct measurement of niacin in the blood is not a reliable indicator of niacin status[1]. Instead, the urinary excretion of its methylated metabolites, primarily N1-methylnicotinamide (N1-MN) and Nudifloramide (N-methyl-2-pyridone-5-carboxamide or 2PY), is considered the most sensitive and reliable measure[1]. An adequate niacin status in adults is reflected by a urinary excretion of these two metabolites at a rate of more than 17.5 micromol/day[1].

Historically, the link between niacin and health was established through the study of pellagra, a disease caused by severe niacin deficiency[2]. The discovery that nicotinic acid could cure pellagra led to its designation as Vitamin B3[2].

The Metabolic Pathway of Niacin to Nudifloramide

The metabolism of excess niacin and nicotinamide leads to the formation of Nudifloramide. This pathway primarily occurs in the liver and involves two key enzymatic steps.

First, nicotinamide is methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (N1-MN)[3]. Subsequently, N1-MN is oxidized by Aldehyde Oxidase (AOX) to produce Nudifloramide (N-methyl-2-pyridone-5-carboxamide) and its isomer, N-methyl-4-pyridone-5-carboxamide (4PY)[3][4][5]. Nudifloramide is the major metabolite in humans[5].

Nudifloramide as a Biomarker for Niacin Intake: Quantitative Data

The urinary excretion of Nudifloramide (2PY) directly correlates with niacin intake, making it a valuable biomarker for assessing nutritional status. While the seminal 1989 study by Jacob et al. established this relationship across a range of niacin intakes, subsequent studies have provided further quantitative data in various populations. The following tables summarize key findings on the urinary excretion of Nudifloramide and its precursor, N1-methylnicotinamide.

Table 1: Urinary Excretion of Niacin Metabolites in Healthy Individuals and Kidney Transplant Recipients (RTR) [6][7][8][9]

| Population | Nudifloramide (2PY) Excretion (μmol/day) | N1-methylnicotinamide (N1-MN) Excretion (μmol/day) |

| Healthy Kidney Donors | 155.6 (119.6–217.6) | 41.4 (31.6–57.2) |

| Kidney Transplant Recipients | 178.1 (130.3–242.8) | 22.0 (15.8–31.8) |

Data are presented as median (interquartile range).

Table 2: Changes in Niacin Metabolite Excretion After Kidney Donation [6][7][8][9]

| Metabolite | Before Donation (μmol/day) | After Donation (μmol/day) | p-value |

| Nudifloramide (2PY) | 152.8 (124.4–215.1) | 161.7 (116.6–227.8) | 0.31 |

| N1-methylnicotinamide (N1-MN) | 40.9 (31.0–58.2) | 32.5 (23.4–44.0) | < 0.001 |

Data are presented as median (interquartile range).

Experimental Protocols for Nudifloramide Quantification

The accurate quantification of Nudifloramide is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Experimental Workflow

The general workflow for the analysis of Nudifloramide in urine samples is as follows:

Detailed LC-MS/MS Protocol for Urinary Nudifloramide Analysis

This protocol is a composite of methodologies described in the literature for the quantification of Nudifloramide (2PY) and related niacin metabolites in human urine[6][7][8][9][10][11][12][13].

4.2.1. Sample Preparation

-

Thaw frozen urine samples at 4°C.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at approximately 3500 x g for 5 minutes at 4°C to pellet any particulate matter.

-

Dilute the supernatant (typically a 1:1 dilution with water).

-

Add an internal standard solution. A common choice is a stable isotope-labeled version of the analyte, such as N1-methyl-2-pyridone-5-carboxamide-d3, dissolved in acetonitrile.

-

Vortex the samples again.

-

For protein precipitation, add a volume of cold acetonitrile (e.g., three volumes).

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at a high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.2. Liquid Chromatography

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Luna HILIC column, is often used for the separation of these polar metabolites[6][7][8][9]. Alternatively, a reversed-phase C18 column can be employed[13].

-

Mobile Phase A: Typically an aqueous solution with a buffer and an organic modifier, for example, 0.1% formic acid in water.

-

Mobile Phase B: An organic solvent such as acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is used, starting with a high percentage of the organic mobile phase and gradually increasing the aqueous mobile phase to elute the polar compounds.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

4.2.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Nudifloramide and its internal standard.

-

Data Analysis: The concentration of Nudifloramide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Nudifloramide: An Emerging Uremic Toxin

Beyond its role as a biomarker for niacin intake, Nudifloramide has been identified as a potential uremic toxin[5]. In individuals with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of Nudifloramide in the blood to levels significantly higher than in healthy individuals[5].

Recent studies suggest that elevated levels of Nudifloramide and its isomer 4PY are associated with an increased risk of cardiovascular disease, independent of traditional risk factors[3]. This has led to the hypothesis that these metabolites may contribute to the pathophysiology of cardiovascular complications in patients with CKD[3].

Conclusion

Nudifloramide (N-methyl-2-pyridone-5-carboxamide) is a well-established and reliable biomarker for assessing niacin status. Its measurement in urine provides a sensitive indication of recent niacin intake. The analytical methods for its quantification, particularly LC-MS/MS, are robust and well-documented. The metabolic pathway leading to its formation from nicotinamide is clearly understood, involving the enzymes Nicotinamide N-methyltransferase and Aldehyde Oxidase. Furthermore, the emerging role of Nudifloramide as a uremic toxin highlights its broader biological significance and warrants further investigation, particularly in the context of chronic kidney disease and cardiovascular health. This guide provides a comprehensive technical foundation for researchers and professionals working with this important niacin metabolite.

References

- 1. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary Excretion of Niacin Metabolites in Humans After Coffee Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl-2-pyridone-5-carboxamide (2PY): A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide (NAM) and nicotinamide adenine dinucleotide (NAD+), has transitioned from being considered solely a uremic toxin to a molecule of significant biological interest. Emerging research has illuminated its diverse functions, including the potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological roles of 2PY, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

N-methyl-2-pyridone-5-carboxamide (2PY), also known as 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is an end-product of NAD+ degradation.[1][2][3] Its accumulation in the serum of patients with chronic kidney disease (CKD) led to its classification as a uremic toxin.[3][4][5] However, recent studies have unveiled a more complex and nuanced role for 2PY, highlighting its potential as a modulator of enzymatic activity and cellular signaling, with implications for various physiological and pathological processes. This guide synthesizes the current understanding of 2PY's biological functions, with a focus on its interaction with PARP-1 and its anti-fibrotic and anti-inflammatory properties.

Role in NAD+ Metabolism

2PY is a key catabolite in the NAD+ salvage pathway. Nicotinamide (NAM), derived from the diet or from NAD+ degradation by enzymes like sirtuins and PARPs, is methylated by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide (MNA). MNA is then oxidized by aldehyde oxidase (AOX1) to generate 2PY and N-methyl-4-pyridone-5-carboxamide (4PY).[5][6] The ratio of these metabolites can vary depending on species and physiological conditions.

Inhibition of PARP-1

A pivotal biological function of 2PY is its potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair and genomic stability.[3][5][7] Overactivation of PARP-1 can lead to cellular NAD+ depletion and subsequent energy crisis and cell death.

Quantitative Data on PARP-1 Inhibition

The inhibitory potency of 2PY against PARP-1 has been quantified, demonstrating its significant potential to modulate the activity of this key enzyme.

| Compound | Target | IC50 Value | Reference |

| N-methyl-2-pyridone-5-carboxamide (2PY) | PARP-1 | 8 µM | [7] |

| Nicotinamide (NAM) | PARP-1 | 80 µM | [4] |

Table 1: Inhibitory Concentration (IC50) of 2PY and NAM against PARP-1.

Experimental Protocol: PARP-1 Inhibition Assay

The following protocol outlines a general method for determining the IC50 of 2PY for PARP-1, adapted from commercially available fluorometric assay kits.[1]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

NAD+

-

Histones (or other PARP-1 substrate)

-

2PY (and other inhibitors for comparison)

-

PARP assay buffer

-

Antibody against poly(ADP-ribose) (PAR)

-

Secondary antibody conjugated to a fluorescent probe

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of PARP-1, activated DNA, and histones in PARP assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of 2PY in the assay buffer.

-

Assay Reaction:

-

Add PARP assay buffer, activated DNA, and histones to each well of the microplate.

-

Add the serially diluted 2PY or vehicle control to the respective wells.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add the primary anti-PAR antibody and incubate.

-

Wash the wells and add the fluorescently labeled secondary antibody.

-

After a final wash, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence.

-

Plot the percentage of PARP-1 inhibition against the logarithm of the 2PY concentration.

-

Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[8]

-

Anti-fibrotic and Anti-inflammatory Effects

Recent studies have revealed that 2PY possesses potent anti-fibrotic and anti-inflammatory properties, challenging its sole classification as a uremic toxin. These effects appear to be mediated, at least in part, through the modulation of the TGF-β/Akt signaling pathway.

Modulation of the TGF-β/Akt Signaling Pathway

Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of fibrosis. It activates downstream signaling cascades, including the canonical Smad pathway and non-canonical pathways like the PI3K/Akt pathway, leading to the expression of pro-fibrotic genes such as collagen. Research suggests that 2PY can inhibit the phosphorylation of Akt, a central node in this pathway, thereby attenuating the fibrotic response.

Quantitative Data on Anti-fibrotic Effects

The anti-fibrotic activity of 2PY has been demonstrated by its ability to suppress the expression of key fibrotic markers.

| Treatment | Target Gene | Fold Change vs. Control | Cell Type | Reference |

| TGF-β | Collagen I | Increased | Kidney Fibroblasts | [6] |

| TGF-β + 2PY | Collagen I | Decreased | Kidney Fibroblasts | [6] |

| TGF-β | α-SMA | Increased | Kidney Fibroblasts | [6] |

| TGF-β + 2PY | α-SMA | Decreased | Kidney Fibroblasts | [6] |

Table 2: Effect of 2PY on the expression of fibrotic markers in TGF-β-stimulated kidney fibroblasts.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol provides a general method for assessing the effect of 2PY on TGF-β-induced Akt phosphorylation in cultured cells.[9][10][11][12]

Materials:

-

Cell culture reagents

-

Kidney fibroblasts or other relevant cell line

-

TGF-β1

-

2PY

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency.

-

Serum-starve the cells for several hours.

-

Pre-treat cells with 2PY or vehicle for a specified time.

-

Stimulate the cells with TGF-β1 for the desired duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the primary antibody against total Akt to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-Akt to total Akt for each sample.

-

Measurement of 2PY in Biological Samples

Accurate quantification of 2PY in biological fluids is essential for understanding its pharmacokinetics and clinical relevance. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[13][14]

Experimental Protocol: HPLC Measurement of 2PY in Plasma

The following is a generalized protocol for the determination of 2PY in plasma samples.[13]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Plasma samples

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile

-

Methanol

-

Phosphate buffer

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add the internal standard to each sample.

-

Precipitate proteins by adding acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Perform solid-phase extraction on the supernatant to clean up the sample.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the analytes using an isocratic or gradient elution with a mobile phase consisting of a mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detect 2PY and the internal standard using a UV detector at an appropriate wavelength (e.g., ~300 nm).

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of 2PY.

-

Calculate the concentration of 2PY in the plasma samples by comparing the peak area ratio of 2PY to the internal standard against the standard curve.

-

Conclusion and Future Directions

N-methyl-2-pyridone-5-carboxamide is a multifaceted molecule with significant biological activities that extend beyond its role as a metabolic byproduct. Its potent inhibition of PARP-1 and its emerging anti-fibrotic and anti-inflammatory effects through the modulation of Akt signaling highlight its potential as a therapeutic target and a lead compound for drug development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the diverse functions of 2PY. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, exploring its therapeutic potential in a broader range of diseases, and developing more specific and potent analogs. A deeper understanding of 2PY's biology will undoubtedly open new avenues for therapeutic intervention in a variety of pathological conditions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Nudifloramide (HMDB0004193) [hmdb.ca]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]

- 8. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pubcompare.ai [pubcompare.ai]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nudifloramide Pathway: A Technical Guide to its Role in NAD+ Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling enzymes. The catabolism of NAD+ is a tightly regulated process that gives rise to a variety of metabolites, one of which is Nudifloramide, also known as N1-methyl-2-pyridone-5-carboxamide (2PY). This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of Nudifloramide, its physiological and pathological significance, and detailed methodologies for its study. Elevated levels of Nudifloramide have been identified as a potential biomarker for chronic kidney disease, and its role as a PARP inhibitor suggests its potential significance in cellular signaling and therapeutic development.[1][2][3][4]

The NAD+ Catabolic Pathway to Nudifloramide

The formation of Nudifloramide is a multi-step enzymatic process originating from the breakdown of NAD+. This pathway is a key component of the NAD+ salvage pathway, which recycles nicotinamide to maintain cellular NAD+ pools.[5][6][7][8][9][10][11]

The primary steps involved in the generation of Nudifloramide are:

-

NAD+ Consumption and Nicotinamide (NAM) Release: Various enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157, consume NAD+ as a substrate, releasing nicotinamide (NAM) as a byproduct.[5][10][12]

-

N-methylation of Nicotinamide: In the liver, excess NAM is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA).[5][7]

-

Oxidation to Nudifloramide: N1-methylnicotinamide is then oxidized by aldehyde oxidase (AOX), a cytosolic enzyme, to yield Nudifloramide (N1-methyl-2-pyridone-5-carboxamide).[5][13][14]

Quantitative Data

The following tables summarize key quantitative data related to the Nudifloramide pathway.

| Parameter | Value | Organism/System | Reference |

| Nudifloramide Concentration (Plasma) | |||

| Healthy Subjects | 0.83 ± 0.18 µM | Human | [15] |

| Patients with Chronic Renal Failure (CRF) | Up to 40 µM | Human | [15] |

| Enzyme Kinetics (Aldehyde Oxidase) | |||

| Km for N1-methylnicotinamide | Value not explicitly found in search results | ||

| Vmax for N1-methylnicotinamide | Value not explicitly found in search results | ||

| Inhibitory Activity | |||

| IC50 for PARP-1 | 8 µM | In vitro | [16] |

Note: Specific kinetic parameters (Km and Vmax) for the aldehyde oxidase-catalyzed conversion of N1-methylnicotinamide to Nudifloramide were not explicitly available in the provided search results. Further focused studies would be required to determine these values.

Experimental Protocols

Quantification of Nudifloramide in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Nudifloramide in plasma samples. Optimization of specific parameters may be required.

References

- 1. ovid.com [ovid.com]

- 2. hmdb.ca [hmdb.ca]

- 3. N1-Methyl-2-pyridone-5-carboxamide | CAS:701-44-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qualialife.com [qualialife.com]

- 9. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 14. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and characterization of hepatic aldehyde oxidase in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the Physiological Effects of Nudifloramide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide, a form of vitamin B3. Historically considered a uremic toxin due to its accumulation in patients with chronic kidney disease, recent research has unveiled a more complex physiological profile. This technical guide provides an in-depth analysis of the known physiological effects of Nudifloramide, focusing on its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, its anti-inflammatory and anti-fibrotic properties, and its potential as a neuroprotective agent. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.

Introduction

Nudifloramide is an endogenous compound formed in the metabolic pathway of nicotinamide adenine dinucleotide (NAD+). While its elevated concentration in chronic renal failure has been a subject of clinical interest, emerging evidence suggests that Nudifloramide possesses bioactive properties that warrant further exploration. Its ability to inhibit PARP, a key enzyme in DNA repair and cell death, positions it as a molecule of interest in various pathological conditions, including inflammation, fibrosis, and neurodegeneration. This document synthesizes the current understanding of Nudifloramide's physiological effects, providing a comprehensive resource for the scientific community.

Quantitative Data on Physiological Effects

The following tables summarize the key quantitative findings from experimental studies on Nudifloramide.

Table 1: PARP Inhibition and Cellular Protection

| Parameter | Value | Cell/System Type | Reference |

| PARP Inhibition (IC50) | 8 µM | Isolated PARP | [1](2) |

| PARP Inhibition (Half-maximal constant) | 0.53 mM | Isolated PARP | [3](4) |

| Protection against Peroxynitrite-induced NAD+ Depletion | Partial Protection | Endothelial Cells | [3](4) |

| Protection against ATP Depletion | Protective | Endothelial Cells | [3](4) |

Table 2: Anti-inflammatory and Anti-fibrotic Effects in a Murine Model of Kidney Fibrosis

| Gene/Protein | Effect of Nudifloramide Treatment | Cell/System Type | Reference |

| Type I Collagen | Strong Suppression | Kidney Fibroblasts and Renal Tubular Epithelial Cells | [1](5) |

| Type III Collagen | Strong Suppression | Kidney Fibroblasts | [1](5) |

| α-Smooth Muscle Actin (αSMA) | Strong Suppression | Kidney Fibroblasts | [1](5) |

| Interleukin-6 (IL-6) | Strong Suppression | Kidney Fibroblasts and Renal Tubular Epithelial Cells | [1](5) |

| Akt Phosphorylation | Inhibition | Kidney Fibroblasts | [1](5) |

Table 3: Cardiovascular Effects

| Parameter | Effect of 100 µmol/l Nudifloramide | System Type | Reference |

| Coronary Flow | Slight but significant increase | Isolated Perfused Rat Heart | [6](7) |

Table 4: Concentrations in Human Plasma

| Condition | Mean Concentration (± SD) | Reference |

| Healthy Subjects | 9.01 ± 4.47 µmol/L | [8](9) |

| Uremic Patients | 26.42 ± 21.56 µmol/L | [8](9) |

| Highest Observed in Uremic Patients | 51.26 ± 23.60 µmol/L | [8](9) |

Signaling Pathways and Mechanisms of Action

PARP Inhibition and Protection Against Oxidative Stress

Nudifloramide acts as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and programmed cell death. In the presence of excessive DNA damage, often induced by oxidative stress, PARP can become overactivated, leading to depletion of its substrate NAD+ and subsequently ATP, culminating in cell death. By inhibiting PARP, Nudifloramide may preserve the cellular energy pool and protect against cell death under conditions of oxidative stress.[3](4)

Caption: Nudifloramide's inhibition of PARP activation.

Anti-inflammatory and Anti-fibrotic Signaling

In a model of kidney fibrosis, Nudifloramide has been shown to inhibit the phosphorylation of Akt, a central node in signaling pathways that promote inflammation and fibrosis.[1](5) This inhibition leads to the downstream suppression of pro-inflammatory and pro-fibrotic gene expression, such as IL-6 and various collagens. This suggests a potential therapeutic role for Nudifloramide in diseases characterized by chronic inflammation and tissue fibrosis.

Caption: Nudifloramide's anti-inflammatory and anti-fibrotic mechanism.

Experimental Protocols

PARP Inhibition Assay

This protocol is a generalized method for assessing PARP inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nudifloramide on PARP activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

Nudifloramide stock solution (in DMSO or appropriate solvent)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Histones (H1 or mixed)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

96-well plates (white, for luminescence)

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of Nudifloramide in assay buffer.

-

In a 96-well plate, add assay buffer, activated DNA, histones, and the Nudifloramide dilutions.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Add the PARP1 enzyme to all wells except for the negative control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a potent PARP inhibitor (e.g., 3-aminobenzamide) or by washing the plate.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add chemiluminescent substrate and measure the luminescence.

-

Calculate the percent inhibition for each Nudifloramide concentration and determine the IC50 value using appropriate software.

Caption: Workflow for a PARP inhibition assay.

In Vivo Murine Model of Unilateral Ureteral Obstruction (UUO) for Anti-fibrotic and Anti-inflammatory Activity

This protocol is based on the study by Yoshimura et al. (2023).[1](5)

Objective: To evaluate the anti-fibrotic and anti-inflammatory effects of Nudifloramide in a mouse model of kidney fibrosis.

Animals:

-

Male C57BL/6J mice (8-10 weeks old)

Procedure:

-

Anesthetize the mice (e.g., with isoflurane).

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with surgical silk.

-

The contralateral (right) kidney serves as an internal control.

-

Administer Nudifloramide orally at a specified dose (e.g., daily) starting from the day of surgery. A vehicle control group should be included.

-

Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery).

-

Harvest the kidneys for analysis.

Analysis:

-

Histology: Fix kidney sections in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius red to assess collagen deposition (fibrosis).

-

Quantitative RT-PCR: Extract total RNA from kidney tissue, reverse transcribe to cDNA, and perform qPCR to quantify the expression of fibrosis-related genes (e.g., Col1a1, Col3a1, Acta2) and inflammation-related genes (e.g., Il6, Tnf).

-

Western Blot: Extract protein from kidney tissue and perform Western blotting to analyze the protein levels of αSMA and the phosphorylation status of Akt.

Ex Vivo Langendorff-perfused Rat Heart Model for Vasodilating Activity

This protocol is based on the study by Przygodzki et al. (2012).[6](7)

Objective: To assess the direct effect of Nudifloramide on coronary flow.

Materials:

-

Male Wistar rats

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

Nudifloramide solution

-

Flow probe and data acquisition system

Procedure:

-

Anesthetize the rat and heparinize.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Allow the heart to stabilize.

-

Measure baseline coronary flow.

-

Infuse Nudifloramide at a specific concentration (e.g., 100 µmol/l) into the perfusion line.

-

Continuously record the coronary flow.

-

To determine if the effect is cyclooxygenase-dependent, the experiment can be repeated in the presence of a cyclooxygenase inhibitor (e.g., indomethacin).

Potential for Neuroprotection

While direct experimental evidence for the neuroprotective effects of Nudifloramide in neuronal cell culture or in vivo models of neurodegeneration is currently limited, its known mechanisms of action provide a strong rationale for its potential in this area.

Oxidative stress is a major contributor to neuronal cell death in a wide range of neurodegenerative diseases.[10](10) The study by Slominska et al. (2005) demonstrated that Nudifloramide protects endothelial cells from peroxynitrite-induced NAD+ and ATP depletion through PARP inhibition.[3](4) This protective effect against oxidative stress is highly relevant to neuroprotection.

Furthermore, the anti-inflammatory properties of Nudifloramide, evidenced by the suppression of IL-6, are also pertinent, as neuroinflammation is a key component of many neurodegenerative conditions.

Future research should focus on investigating the effects of Nudifloramide in established in vitro and in vivo models of neurodegeneration, such as primary neuronal cultures subjected to oxidative stress or excitotoxicity, and animal models of diseases like Parkinson's or Alzheimer's.

Conclusion and Future Directions

Nudifloramide is emerging as a bioactive metabolite with a range of physiological effects that extend beyond its role as a uremic toxin. Its inhibitory action on PARP, coupled with its anti-inflammatory and anti-fibrotic properties, suggests its therapeutic potential in a variety of disease contexts. The data and protocols presented in this guide provide a foundation for further research into the pharmacological applications of Nudifloramide.

Key areas for future investigation include:

-

Elucidation of the direct neuroprotective effects of Nudifloramide in relevant neuronal models.

-

In-depth investigation of the downstream signaling pathways affected by Nudifloramide-mediated PARP and Akt inhibition.

-

Preclinical studies to evaluate the efficacy and safety of Nudifloramide in animal models of inflammatory, fibrotic, and neurodegenerative diseases.

-

Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and delivery strategies for Nudifloramide.

A deeper understanding of the physiological effects of Nudifloramide will be instrumental in harnessing its therapeutic potential for the development of novel treatments for a range of debilitating diseases.

References

- 1. The effect of N-methyl-2-pyridone-5-carboxamide--A nicotinamide catabolite on poly ADP-rybosylation and oxidative stress injury in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Protective effect of nicotinamide on neuronal cells under oxygen and glucose deprivation and hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of N-methyl-2-pyridone-5-carboxamide--A nicotinamide catabolite on poly ADP-rybosylation and oxidative stress injury in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 7. N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Nudifloramide Accumulation in Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, leading to the accumulation of uremic toxins. Among these is nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide (Vitamin B3). Emerging evidence indicates that elevated levels of nudifloramide in CKD patients are not merely a biomarker of declining renal function but may actively contribute to the pathophysiology of the disease and its associated comorbidities. This technical guide provides a comprehensive overview of the current understanding of nudifloramide accumulation in CKD, its biological activities, and the analytical methodologies used for its quantification. It is intended to serve as a resource for researchers and professionals in the fields of nephrology, toxicology, and drug development.

Introduction

Nudifloramide is a terminal metabolite of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] In individuals with healthy kidney function, nudifloramide is efficiently cleared from the body via urinary excretion.[3] However, in patients with CKD, impaired renal clearance leads to a significant accumulation of this compound in the plasma.[1][3] The European Uremic Toxin Work Group (EUTox) has classified nudifloramide as a uremic toxin.[4] This classification is based on its increased concentration in uremia and its potential to exert biological effects, most notably the inhibition of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair and cell death pathways.[1][4] This guide will delve into the quantitative aspects of nudifloramide accumulation, the experimental protocols for its measurement, and the signaling pathways it is known to affect.

Quantitative Data on Nudifloramide Accumulation

The concentration of nudifloramide in plasma is a reliable indicator of the decline in renal function. Multiple studies have quantified its levels in healthy subjects and patients across various stages of CKD. The following table summarizes the reported plasma concentrations of nudifloramide.

| Subject Group | Nudifloramide Concentration (μmol/L) | Nudifloramide Concentration (ng/mL) | Reference(s) |

| Healthy Subjects | 0.83 ± 0.18 | 126 ± 27 | [1][3] |

| Healthy Subjects | 0.92 ± 0.13 | 140 ± 20 | [4] |

| Healthy Subjects (EUTox) | 9.01 ± 4.47 | 1370 ± 680 | [1][4] |

| Mild CKD | 21.8 (mean, in erythrocytes as 2PYTP) | 11,122 (mean, in erythrocytes as 2PYTP) | [4] |

| Advanced Renal Failure | 15.5 ± 5.8 | - | [1][5] |

| End-Stage Renal Disease (ESRD) | 55.1 (mean, in erythrocytes as 2PYTP) | 28,111 (mean, in erythrocytes as 2PYTP) | [4] |

| Hemodialysis Patients | up to 40 | up to 6086 | [1][3] |

| Hemodialysis Patients | 20.37 ± 12.29 | 3100 ± 1870 | [4] |

| Hemodialysis Patients (EUTox) | - | - | [4] |

| Continuous Ambulatory Peritoneal Dialysis (CAPD) | 216.7 (mean, in erythrocytes as 2PYTP) | 110,556 (mean, in erythrocytes as 2PYTP) | [4] |

Note: Concentrations can vary based on the analytical method and patient population. 2PYTP refers to 2-pyridone-5-carboxamide ribonucleoside triphosphate, a nudifloramide derivative measured in erythrocytes.

Experimental Protocols

The accurate quantification of nudifloramide in biological matrices is crucial for research and clinical monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common analytical technique.

Representative Protocol for Nudifloramide Quantification in Human Plasma by HPLC

This protocol represents a composite of methodologies described in the literature.[6][7][8]

3.1.1. Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

3.1.2. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 4.8) at a ratio of 5:95 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 305 nm.

-

Injection Volume: 20 µL.

-

Quantification: Create a standard curve using known concentrations of a nudifloramide standard. The concentration in the plasma samples is determined by comparing the peak area with the standard curve.

Signaling Pathways and Biological Effects

The primary molecular target of nudifloramide identified to date is PARP-1.[1][4]

Nudifloramide and the PARP-1 Inhibition Pathway

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. In response to DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery. The inhibition of PARP-1 by nudifloramide can have significant downstream consequences.

Workflow for Investigating Nudifloramide's Effects:

Conclusion and Future Directions

The accumulation of nudifloramide is a consistent feature of chronic kidney disease. Its role as a uremic toxin is primarily linked to its inhibitory effect on PARP-1, which can disrupt crucial cellular processes like DNA repair and cell survival. The quantitative data clearly demonstrate a strong correlation between plasma nudifloramide levels and the severity of CKD.

Future research should focus on elucidating the full spectrum of nudifloramide's biological activities in the context of uremia. Investigating its impact on other cellular signaling pathways beyond PARP-1 inhibition is crucial. Furthermore, understanding the clinical consequences of long-term PARP-1 inhibition by nudifloramide in CKD patients could open new avenues for therapeutic interventions aimed at mitigating the toxic effects of this uremic metabolite. The development of standardized and high-throughput analytical methods will also be essential for large-scale clinical studies and for monitoring the efficacy of potential therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for Nudifloramide (HMDB0004193) [hmdb.ca]

- 3. Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors [mdpi.com]

- 6. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Link Between Nudifloramide and Vascular Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a terminal metabolite of niacin (Vitamin B3) metabolism.[1][2] Recent studies have implicated metabolites of excess niacin in cardiovascular disease (CVD), suggesting a potential link to vascular inflammation. This technical guide provides an in-depth analysis of the current understanding of Nudifloramide's role in vascular inflammation, including associated signaling pathways and relevant experimental protocols for further investigation. While direct research on Nudifloramide's specific mechanisms is emerging, this guide synthesizes existing data on related compounds and the broader mechanisms of vascular inflammation to provide a framework for future research and drug development.

Introduction to Nudifloramide and Vascular Inflammation

Nudifloramide (2PY) is an endogenous metabolite resulting from the degradation of nicotinamide-adenine dinucleotide (NAD).[1] Elevated plasma levels of 2PY and its structural isomer, N1-methyl-4-pyridone-3-carboxamide (4PY), have been associated with an increased risk of major adverse cardiovascular events (MACE).[2][3] This association has brought the role of these niacin metabolites in cardiovascular health, particularly in the context of vascular inflammation, into focus.

Vascular inflammation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[3] It is characterized by the activation of endothelial cells, leading to the expression of adhesion molecules and the recruitment of leukocytes to the vessel wall.[4][5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to mediating these inflammatory responses.[][7][8]

This guide will explore the putative link between Nudifloramide and vascular inflammation by examining the evidence for related compounds and outlining the key cellular and molecular mechanisms that are likely involved.

Quantitative Data on Niacin Metabolites and Cardiovascular Risk

Recent metabolomics studies have identified a correlation between elevated levels of 2PY and 4PY and the risk of MACE. The following table summarizes the key findings from a study involving two validation cohorts.

| Metabolite | Cohort | Hazard Ratio (95% CI) for 3-Year MACE Risk |

| Nudifloramide (2PY) | US Validation (n=2,331) | 1.64 (1.10–2.42) |

| European Validation (n=832) | 2.02 (1.29–3.18) | |

| 4PY | US Validation (n=2,331) | 1.89 (1.26–2.84) |

| European Validation (n=832) | 1.99 (1.26–3.14) |

Data from a study on terminal niacin metabolites and cardiovascular disease risk.[2]

Signaling Pathways in Vascular Inflammation

While the direct effects of Nudifloramide on signaling pathways in vascular inflammation are not yet fully elucidated, research on its structural isomer 4PY and the general mechanisms of vascular inflammation point towards the involvement of the NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[][9][10] In the context of vascular inflammation, stimuli such as lipopolysaccharide (LPS) can activate this pathway in endothelial cells.[11][12] This activation leads to the transcription of pro-inflammatory genes, including those encoding adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4][5] Studies have shown that 4PY can induce the expression of VCAM-1, suggesting a potential mechanism for its pro-inflammatory effects.[3]

Below is a diagram illustrating the classical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular responses to external stimuli, including inflammation.[7][13][14] This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors involved in inflammation.[7] In endothelial cells, activation of MAPK pathways can contribute to the expression of inflammatory mediators.[8]

The diagram below outlines the general MAPK signaling cascade.

Experimental Protocols for Studying Vascular Inflammation

To investigate the direct effects of Nudifloramide on vascular inflammation, several well-established experimental protocols can be employed. These protocols allow for the assessment of inflammatory responses in both in vitro and in vivo models.

In Vitro Model: LPS-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is designed to assess the anti-inflammatory or pro-inflammatory effects of a test compound on endothelial cells.

Methodology:

-

Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.

-

Treatment: Pre-treat HUVECs with varying concentrations of Nudifloramide for a specified time (e.g., 2 hours).

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.[15][16]

-

Analysis:

-

Gene Expression: Measure the mRNA levels of inflammatory markers such as VCAM-1, ICAM-1, and E-selectin using quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Analyze the protein levels of these markers using Western blotting or ELISA.

-

NF-κB Activation: Assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB via Western blotting of cytoplasmic and nuclear extracts.[17][18]

-

The workflow for this in vitro experiment is depicted below.

In Vivo Model: Mouse Model of Atherosclerosis

Animal models are crucial for understanding the systemic effects of compounds on vascular inflammation and atherosclerosis.[19] Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop atherosclerotic lesions.[19]

Methodology:

-

Animal Model: Use ApoE-/- mice, typically fed a high-fat diet to accelerate atherosclerosis development.[19]

-

Treatment: Administer Nudifloramide to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system.[20] Isolate the aorta.[20]

-

Analysis:

-

Lesion Quantification: Stain the aorta with Oil Red O to visualize and quantify atherosclerotic lesions.[20]

-

Immunohistochemistry: Perform immunohistochemical staining of aortic sections for inflammatory markers such as VCAM-1, ICAM-1, and macrophage infiltration (e.g., using an F4/80 antibody).

-

Gene and Protein Expression: Homogenize a portion of the aorta to analyze gene and protein expression of inflammatory mediators as described in the in vitro protocol.

-

Conclusion and Future Directions

The current evidence suggests a potential link between Nudifloramide (2PY) and vascular inflammation, primarily based on its association with an increased risk of cardiovascular events and the pro-inflammatory effects of its isomer, 4PY. The NF-κB and MAPK signaling pathways are likely to be key mediators of these effects.

Future research should focus on directly investigating the effects of Nudifloramide on endothelial cell activation and inflammatory signaling pathways using the experimental protocols outlined in this guide. Such studies will be crucial for validating the role of Nudifloramide in vascular inflammation and for determining its potential as a therapeutic target in cardiovascular disease. A deeper understanding of the molecular mechanisms underlying the actions of Nudifloramide and related niacin metabolites will be invaluable for the development of novel strategies to combat vascular inflammation and atherosclerosis.

References

- 1. Human Metabolome Database: Showing metabocard for Nudifloramide (HMDB0004193) [hmdb.ca]

- 2. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vascular Protective Effect and Its Possible Mechanism of Action on Selected Active Phytocompounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK signaling and a mobile scaffold complex regulate AMPA receptor transport to modulate synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vascular lipid droplets formed in response to TNF, hypoxia, or OA: biochemical composition and prostacyclin generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide Antagonizes Lipopolysaccharide-Induced Hypoxic Cell Signals in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evidence that marine-derived, multi-mineral, Aquamin inhibits the NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]

Preliminary Studies on the Toxicity of Nudifloramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide (Vitamin B3). It has been identified as a uremic toxin, accumulating to potentially toxic levels in individuals with chronic kidney disease (CKD).[1][2] The primary mechanism of Nudifloramide's toxicity is attributed to its inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and other critical cellular processes. This document provides a summary of the available preliminary data on Nudifloramide's toxicity, outlines relevant experimental protocols for its assessment, and visualizes its metabolic pathway and inhibitory action. While comprehensive preclinical toxicity data is not extensively available in the public domain, this guide synthesizes the current understanding to inform future research and drug development efforts.

Introduction

Nudifloramide is an endogenous metabolite formed from the degradation of nicotinamide-adenine dinucleotide (NAD).[1] Under normal physiological conditions, it is excreted through the kidneys. However, in patients with renal impairment, Nudifloramide accumulates in the plasma, contributing to the uremic state.[1][2] Its role as a uremic toxin is primarily linked to its inhibitory effect on PARP enzymes.[1] This guide focuses on the existing data regarding its toxicity and provides standardized methodologies for further investigation.

Quantitative Toxicity Data

The publicly available quantitative data on Nudifloramide toxicity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against PARP. Additionally, the physiological and pathophysiological concentrations of Nudifloramide provide context for its potential toxic effects in relevant patient populations.

Table 1: In Vitro Inhibitory Concentration of Nudifloramide

| Target Enzyme | IC50 Value | Assay Type | Reference |

| Poly(ADP-ribose) polymerase (PARP) | 8 µM | Enzymatic Assay | --INVALID-LINK-- |

Table 2: Reported Concentrations of Nudifloramide in Human Plasma

| Condition | Mean Concentration (± SD) | Concentration Range | Reference |

| Healthy Subjects | 9.01 ± 4.47 µmol/L | Not Reported | [2] |

| Uremic Patients | 26.42 ± 21.56 µmol/L | Up to 51.26 ± 23.60 µmol/L | [2] |

Signaling and Metabolic Pathways

Nudifloramide is a terminal metabolite in the degradation pathway of nicotinamide. Its primary toxic action is the inhibition of PARP, which can disrupt cellular processes reliant on this enzyme, such as DNA repair.

Experimental Protocols

Detailed preclinical toxicity studies on Nudifloramide are not widely published. The following are standardized protocols for key experiments that would be essential in characterizing its toxicological profile.

PARP Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of Nudifloramide on PARP.

Objective: To quantify the IC50 value of Nudifloramide for PARP enzyme activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Biotinylated NAD+

-

Streptavidin-coated microplates

-

Nudifloramide stock solution

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Wash buffer (e.g., PBS with Tween-20)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Histones are pre-coated onto a 96-well plate to act as a substrate for poly(ADP-ribosyl)ation.

-

Reagent Preparation: Prepare serial dilutions of Nudifloramide in assay buffer. Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and a mix of NAD+ and biotinylated NAD+.

-

Incubation: Add the Nudifloramide dilutions to the wells, followed by the reaction mixture. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the PARP reaction to proceed.

-

Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.

-

Detection: Add Streptavidin-HRP conjugate to the wells and incubate to allow binding to the biotinylated ADP-ribose chains.

-

Substrate Addition: After another wash step, add the HRP substrate. A colorimetric reaction will develop in proportion to the amount of PARP activity.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance against the log concentration of Nudifloramide. The IC50 value is calculated as the concentration of Nudifloramide that inhibits 50% of the PARP activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of Nudifloramide on a selected cell line.

Objective: To determine the concentration-dependent effect of Nudifloramide on cell viability.

Materials:

-

Human cell line (e.g., a kidney cell line like HK-2, or a cancer cell line)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Nudifloramide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Nudifloramide in cell culture medium and add them to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Nudifloramide concentration relative to the untreated control. Plot the cell viability against the log concentration of Nudifloramide to determine the IC50 value, which represents the concentration that reduces cell viability by 50%.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of Nudifloramide's cytotoxicity.

Conclusion and Future Directions

The available evidence identifies Nudifloramide as a uremic toxin with a clear mechanism of action through PARP inhibition. The provided data on its in vitro inhibitory concentration and its accumulation in CKD patients underscores its potential clinical significance. However, a comprehensive toxicological profile of Nudifloramide is still lacking. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Assessing the IC50 of Nudifloramide against a diverse panel of human cell lines to identify potential cell-type specific toxicity.

-

Genotoxicity Studies: Performing assays such as the Ames test and chromosomal aberration tests to evaluate its mutagenic potential.

-

In Vivo Toxicity Studies: Conducting acute and sub-chronic toxicity studies in animal models to determine key toxicological parameters like the LD50 and to identify target organs of toxicity.

-

Mechanism of Action Studies: Further elucidating the downstream consequences of PARP inhibition by Nudifloramide in relevant cell types.

A more complete understanding of Nudifloramide's toxicity is crucial for developing strategies to mitigate its effects in patients with chronic kidney disease and for the safe development of any therapeutic agents that may modulate nicotinamide metabolism.

References

Methodological & Application

Application Notes and Protocols for Nudifloramide-d3 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction